molecular formula C10H22N2O B13198652 4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol

4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol

Cat. No.: B13198652
M. Wt: 186.29 g/mol
InChI Key: FDPQLPVEQHKHIE-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol (CAS: 1565392-88-2) is a bicyclic organic compound featuring a seven-membered azepane ring substituted with a hydroxyl (-OH) group and a branched 1-amino-2-methylpropan-2-yl moiety. Its molecular formula is C10H22N2O, with a molecular weight of 186.29 g/mol .

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-(1-amino-2-methylpropan-2-yl)azepan-4-ol

InChI

InChI=1S/C10H22N2O/c1-9(2,8-11)10(13)4-3-6-12-7-5-10/h12-13H,3-8,11H2,1-2H3

InChI Key

FDPQLPVEQHKHIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1(CCCNCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol typically involves the reaction of 1-amino-2-methylpropan-2-ol with azepane derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The compound is structurally analogous to 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol (CAS unspecified; molecular formula C11H23NO, molecular weight 185.31 g/mol) . Key differences include:

  • Ring size : Azepane (7-membered) vs. cyclopentane (5-membered).
  • Substituents : The azepane derivative has a hydroxyl group at position 4, while the cyclopentane analog has an ethyl group at position 3.
  • Amino group placement: Both share the 1-amino-2-methylpropan-2-yl group, but its position relative to the hydroxyl/ethyl substituent differs.
Table 1: Structural and Molecular Comparison
Property 4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol
Molecular Formula C10H22N2O C11H23NO
Molecular Weight (g/mol) 186.29 185.31
Functional Groups -OH, -NH2 -OH, -NH2, -C2H5
Ring Size 7-membered azepane 5-membered cyclopentane

Implications of Structural Differences

  • Substituent Impact : The hydroxyl group in the azepane derivative could increase hydrogen-bonding capacity, influencing solubility and pharmacokinetics. The ethyl group in the cyclopentane analog may enhance lipophilicity, affecting membrane permeability.
  • Safety Considerations: While the azepane compound lacks hazard data, the cyclopentane analog’s toxicity profile suggests that amino-alcohol derivatives require careful handling .

Biological Activity

4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol is a chemical compound notable for its unique azepane ring structure and functional groups, which contribute to its biological activity. This article explores the compound's biological interactions, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C_{11}H_{21}N_{1}O_{1} and a molecular weight of approximately 186.29 g/mol. Its structural features include:

  • Azepane ring : A seven-membered saturated heterocyclic structure containing one nitrogen atom.
  • Amino group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Hydroxyl group : Enhances the compound's solubility and reactivity.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Research indicates that it may modulate the activity of these biological targets, leading to various pharmacological effects.

The exact mechanisms through which this compound exerts its effects are context-dependent, but several key pathways have been identified:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can bind to various receptors, potentially altering signaling pathways in cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUniqueness
1-Amino-2-methylpropan-2-olLacks azepane ringSimpler structure; less biological activity
2-Amino-2-methylpropan-1-olDifferent substitution patternDifferent reactivity profile
(S)-Azepan-4-olHydroxyl group present but lacks amino substituentDifferent biological activity

The azepane ring structure in this compound imparts distinct chemical properties that enhance its potential for specific research applications where other compounds may not suffice.

Case Studies and Research Findings

Research studies have demonstrated the biological activity of this compound through various assays:

  • In Vitro Assays : Studies have shown that this compound can influence cell viability and proliferation in specific cancer cell lines. For instance, cell-based assays indicated that treatment with this compound resulted in significant changes in cell growth patterns compared to control groups .
  • Molecular Docking Studies : Virtual screening and molecular docking studies have suggested that this compound has a favorable binding affinity for certain protein targets involved in metabolic processes, which could lead to therapeutic applications .
  • Pharmacological Studies : Animal model studies have indicated potential neuroprotective effects, suggesting that the compound may play a role in treating neurodegenerative diseases by stabilizing microtubules and preventing tau protein aggregation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Synthetic Routes : Common approaches include reductive amination of azepan-4-one derivatives with 2-methylpropan-2-amine, or nucleophilic substitution of azepane derivatives with protected amino groups.
  • Optimization : Use microwave-assisted synthesis (e.g., microwave irradiation at 100–120°C for 30–60 minutes) to enhance reaction efficiency and reduce side products . Monitor reaction progress via TLC or HPLC (C18 column, λ = 254 nm) with a mobile phase of acetonitrile/water (70:30 v/v) .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6, 400 MHz) to confirm amine and hydroxyl group signals. Compare chemical shifts with analogous azepane derivatives (e.g., δ 1.2–1.5 ppm for methyl groups, δ 3.5–4.0 ppm for hydroxyl protons) .
  • Mass Spectrometry : Perform ESI-MS in positive ion mode to detect [M+H]+^+ peaks. Theoretical molecular weight = 186.27 g/mol (C9_9H20_{20}N2_2O) .
  • HPLC : Use a C18 column with UV detection (λ = 220 nm) and a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (60:40) to assess purity ≥98% .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and handling due to potential amine volatility .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Store hazardous waste in labeled containers and coordinate with certified waste management services .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Index and integrate reflections with SHELXS .
  • Refinement : Apply SHELXL for full-matrix least-squares refinement. Address hydrogen bonding ambiguities by refining hydroxyl and amine hydrogen positions with distance restraints (O/N–H = 0.85–0.90 Å) .
  • Validation : Cross-check with Mercury CSD’s packing similarity tool to compare intermolecular interactions (e.g., H-bonding motifs) against similar azepane derivatives .

Q. What computational strategies can predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to amine receptors (e.g., GPCRs). Parameterize the compound’s partial charges via DFT (B3LYP/6-31G* basis set) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer :

  • Case Study : If NMR suggests axial hydroxyl conformation but X-ray shows equatorial, verify solvent effects. Re-acquire NMR in CDCl3_3 (less polar than DMSO) to test conformational flexibility .
  • Advanced Techniques : Perform variable-temperature NMR (VT-NMR) to observe dynamic processes. Use NOESY to confirm spatial proximity of protons .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or Evans oxazaborolidine catalysts for enantioselective amination. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) .
  • Crystallization-Induced Diastereomer Transformation : Use resolving agents like tartaric acid to enhance ee >99% .

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